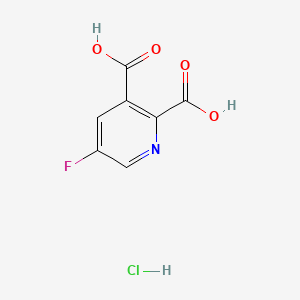

5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride

Description

5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride is a fluorinated pyridine derivative featuring dicarboxylic acid groups at positions 2 and 3, with a fluorine substituent at position 3. The hydrochloride salt enhances its solubility and stability, making it valuable in medicinal chemistry and materials science. Its structural uniqueness lies in the combination of electron-withdrawing fluorine and dicarboxylic acid groups, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-fluoropyridine-2,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4.ClH/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTIFQVFXTXONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Ethyl Fluoroacetate Condensation

A widely documented method involves the condensation of ethyl fluoroacetate (1) with ethyl formate (2) in the presence of a strong base, such as sodium methoxide (3), to form the enolate intermediate (4) of OHCCHFCO₂Et. The reaction is conducted in a nonpolar solvent (e.g., toluene) at temperatures below 30°C to prevent ethyl formate evaporation. Subsequent addition of cyanoacetamide (5) in methanol yields 2,6-dihydroxy-3-cyano-5-fluoropyridine (I), isolated via centrifugation (m.p. 135–140°C).

Key Steps:

-

Chlorination : Treatment of (I) with a PCl₅/POCl₃ mixture at reflux (20–24 hours) produces 2,6-dichloro-3-cyano-5-fluoropyridine (II).

-

Hydrolysis : The nitrile group in (II) is hydrolyzed to the carboxylic acid using concentrated H₂SO₄ followed by HCl, yielding 5-fluoropyridine-2,3-dicarboxylic acid hydrochloride (III).

Example Protocol

-

Step 1 : 30 kg of 2,6-dihydroxy-3-cyano-5-fluoropyridine (I) is refluxed with 300 kg POCl₃ and 182 kg PCl₅.

-

Step 2 : Hydrolysis with 185 kg H₂SO₄ at 75°C, followed by HCl addition, yields 19.6 g of (III) (97.6% purity).

Yield : ~21.4% (one-step hydrolysis).

Oxidation of Substituted Quinolines

Hydrogen Peroxide-Mediated Oxidation

US4816588A describes the oxidation of 8-substituted quinolines (e.g., 3-fluoroquinoline) using H₂O₂ and aqueous KOH. For instance, 3-ethyl-8-hydroxyquinoline hydrochloride is oxidized at 75–80°C with 30% H₂O₂, followed by acidification to isolate the dicarboxylic acid.

Ozonolysis of 3-Fluoroquinoline

KR950011411B1 reports ozonolysis of 3-fluoroquinoline to yield 5-fluoropyridine-2,3-dicarboxylic acid, albeit with variable efficiency. The method involves ozone addition to the quinoline ring, followed by decomposition to the dicarboxylic acid.

Yield : 25–60%, depending on substrate and conditions.

Microwave-Assisted Synthesis

Substitution Reactions

Ambeed’s protocol (CAS 82671-06-5) demonstrates a microwave-assisted substitution where 2,6-dichloro-5-fluoronicotinic acid reacts with tetrahydro-2H-pyran-4-amine hydrochloride in acetonitrile. Although this method targets a derivative, analogous conditions could adapt to the hydrochloride synthesis.

Example Protocol

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation-Hydrolysis | PCl₅, POCl₃, H₂SO₄ | Reflux, 20–24 hours | ~21.4% | High purity; scalable | Multi-step; hazardous reagents |

| H₂O₂ Oxidation | H₂O₂, KOH | 75–80°C, 2–3 hours | High purity | Single-step; mild conditions | Limited substrate scope |

| Ozonolysis | Ozone | Low temperature | 25–60% | Direct ring cleavage | Low yield; specialized equipment |

| Microwave-Assisted | Microwave, DIEA | 130°C, 21 hours | 39% | Rapid heating; modern methodology | Moderate yield; niche applicability |

Reaction Optimization and Mechanistic Insights

Chlorination Efficiency

The use of PCl₅/POCl₃ mixtures enhances chlorination efficiency by generating in situ POCl₂⁺ ions, which act as electrophilic chlorinating agents. Optimal molar ratios (e.g., 6:1 POCl₃:PCl₅) minimize side reactions.

Hydrolysis Kinetics

One-step hydrolysis with H₂SO₄/HCl avoids intermediate amide isolation, reducing processing time. Acid concentration (>95% H₂SO₄) ensures complete nitrile-to-acid conversion.

Solvent Effects

Nonpolar solvents (toluene) improve enolate stability during condensation, while polar aprotic solvents (acetonitrile) facilitate microwave-assisted substitutions.

Industrial-Scale Considerations

Large-scale production favors the condensation-hydrolysis route due to established infrastructure for handling chlorinating agents. However, oxidation methods are preferable for lower environmental impact, despite requiring high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium nitrite and hydrofluoric acid are commonly used.

Acid-Base Reactions: Hydrochloric acid is used to form the hydrochloride salt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride has been studied for its potential as an anticancer agent. The fluorinated pyridine derivatives often show improved selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts.

- Case Study: A study demonstrated that derivatives of pyridine-2,3-dicarboxylic acids exhibited significant inhibition against various cancer cell lines, including breast and lung cancer cells. The introduction of fluorine at specific positions was found to enhance the binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes in metabolic pathways that are crucial for tumor growth.

Antimicrobial Properties

Inhibition of Pathogenic Microorganisms

Research has shown that this compound possesses antimicrobial properties against a range of pathogens.

- Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL |

Case Study: A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Fluorinated compounds are known to enhance the efficacy of agrochemicals.

- Case Study: In agricultural trials, this compound was tested against various pests affecting crops. The results showed a significant reduction in pest populations when treated with formulations containing this compound .

Material Science

Synthesis of Functional Materials

this compound is utilized in synthesizing functional materials such as polymers and metal-organic frameworks (MOFs).

- Application Example: The compound serves as a precursor in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties due to the incorporation of fluorinated moieties.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets through its fluorine and carboxylic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-fluoropyridine-2,3-dicarboxylic acid hydrochloride, enabling a systematic comparison:

5-Ethylpyridine-2,3-dicarboxylic Acid

- Structure : Ethyl substituent at position 5 instead of fluorine.

- This compound is listed in industrial catalogs for chemical synthesis .

- Applications : Used as a precursor in agrochemicals and pharmaceuticals, where lipophilicity is advantageous.

6-Chloroquinoxaline-2,3-dicarboxylic Acid

- Structure: Chlorine substituent on a quinoxaline backbone, with dicarboxylic acid groups.

- Properties : Melting point 175°C (decomposition) . The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Reactivity: Forms salts (e.g., ammonium, ethyl esters) and undergoes thermal decarboxylation to yield chloroquinoxaline derivatives .

5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid

- Structure : Methoxymethyl substituent at position 4.

- Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .

- Functional Differences : The methoxymethyl group introduces steric bulk and oxygen-based polarity, contrasting with fluorine’s compact electronegativity.

2,2'-Bipyridine-3,3'-dicarboxylic Acid

- Structure : Bipyridine system with dicarboxylic acid groups.

- Properties : Molecular weight 244.2 g/mol; used in coordination polymers for metal-organic frameworks (MOFs) .

- Applications: MOF construction via carboxylate-metal coordination, differing from monopyridine derivatives in bridging capabilities .

Data Table: Key Properties and Comparisons

Research Findings and Functional Insights

- Halogen Effects : Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability compared to chlorine or bromine .

- Salt Formation : Hydrochloride salts (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride ) improve aqueous solubility, critical for biological applications.

- Coordination Chemistry : Dicarboxylic acid groups enable metal coordination, as seen in MOFs , though bipyridine derivatives offer superior bridging .

Biological Activity

5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride (CAS Number: 1479-96-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 185.11 g/mol

- CAS Number : 1479-96-5

The compound features a pyridine ring substituted with fluorine and two carboxylic acid groups, which contribute to its biological properties.

This compound has been shown to exhibit potent inhibition against various cellular processes. Its mechanism primarily involves:

- Inhibition of JMJD5 : Recent studies highlight its role as a selective inhibitor of Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate-dependent oxygenase implicated in cancer and developmental processes. The compound demonstrates a competitive inhibition mechanism, effectively blocking JMJD5's enzymatic activity, which is critical for histone demethylation and protein hydroxylation .

Biological Activity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably:

- Inhibition of L1210 Mouse Leukemia Cells :

- Cell Cycle Arrest :

Table 1: Summary of Biological Activity Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoropyridine-2,3-dicarboxylic acid hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : Start with halogenated pyridine precursors (e.g., 5-fluoro-2,3-dichloropyridine) and perform carboxylation via Pd-catalyzed carbonylation under CO pressure (80–100 psi) in methanol at 60–80°C for 12–24 hours . Hydrochloride salt formation is achieved by treating the free acid with HCl gas in anhydrous ethanol.

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 254 nm. Confirm stoichiometry via elemental analysis (C, H, N) and ion chromatography for Cl⁻ content .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodology :

- Dissolve the hydrochloride salt in DMSO (10–20 mM stock) and dilute with aqueous buffers (pH 4–6) to avoid precipitation. For polar solvents, use methanol or water with 0.1% formic acid. Monitor solubility via dynamic light scattering (DLS) to detect aggregates .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : Acquire ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆. Fluorine coupling patterns (e.g., J₃-F = 8–12 Hz) help confirm substitution positions .

- Mass Spectrometry : Use ESI-MS in negative ion mode to observe [M–H]⁻ peaks. High-resolution MS (HRMS) validates molecular formula (expected m/z for C₇H₅FNO₄·HCl: 237.99) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodology :

- Conduct accelerated stability studies:

- Conditions : pH 1–12 buffers at 40°C for 14 days.

- Analysis : Monitor degradation via UPLC-MS. Fluorine’s electron-withdrawing effect enhances acid stability but increases base sensitivity (hydrolysis at pH >10). Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What strategies mitigate interference from fluorinated byproducts in HPLC quantification?

- Methodology :

- Column Optimization : Use a fluoro-phenyl stationary phase to separate polar fluorinated metabolites.

- Mobile Phase : Add 10 mM ammonium formate (pH 3.5) to suppress ionization of carboxylic acid groups. Validate with spike-recovery tests (90–110% recovery) .

Q. How does the fluorine substituent influence metal-chelation properties in catalytic applications?

- Methodology :

- Chelation Studies : Titrate the compound with Cu²⁺/Fe³⁺ in aqueous ethanol. Monitor binding via UV-Vis (charge-transfer bands at 300–400 nm) and cyclic voltammetry (shift in redox potentials).

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to assess orbital interactions between fluorine and metal d-orbitals .

Q. What are the environmental persistence implications of its hydrolysis metabolites?

- Methodology :

- Hydrolysis Pathways : Incubate the compound in simulated environmental matrices (pH 7.4, 25°C). Identify metabolites (e.g., 5-fluoro-2,3-pyridinediol) via LC-QTOF-MS.

- Toxicity Screening : Use Daphnia magna acute toxicity assays (EC₅₀) to evaluate ecological risks .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in reported solubility/stability may arise from residual solvents (e.g., ethanol vs. DMSO). Always verify solvent purity via GC-MS .

- Advanced Applications : Explore its use as a ligand in asymmetric catalysis or a precursor for fluorinated MOFs, leveraging its dual carboxylic acid groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.